1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Description
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYGLYWNMDXAW-IOAKHOJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54N8O21S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
FR179642 (hydrate) is synthesized through a series of chemical reactions starting from natural products. The synthesis involves the enzymatic deacylation of FR901379, followed by chemical reacylation with an optimized N-acyl side chain . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of FR179642 (hydrate) involves large-scale fermentation processes using specific strains of microorganisms, such as Streptomyces species . The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. The final product is obtained through crystallization and drying techniques.
Chemical Reactions Analysis
Acylation of the Cyclic Peptide Nucleus
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Reaction : The primary amine of the ornithine residue undergoes acylation with a 4-[5-(4-pentoxyphenyl)isoxazol-3-yl]benzoyl group to form micafungin .
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Conditions : Catalyzed by acylase enzymes (e.g., from Streptomyces sp.) under controlled pH and temperature .
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Outcome : The addition of the hydrophobic side chain enhances antifungal activity by improving binding to β(1,3)-D-glucan synthase .
Table 1: Key Synthetic Reactions
Degradation and Stability
FR-179642 exhibits sensitivity to hydrolytic and oxidative conditions:
Hydrolysis
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Sulfate Ester Cleavage : The sulfated tyrosine residue undergoes hydrolysis under acidic or alkaline conditions, yielding desulfated derivatives .
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Peptide Bond Hydrolysis : Prolonged exposure to aqueous solutions leads to cleavage of the cyclic hexapeptide backbone .
Stability Data
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Storage : Stable for ≥4 years at -20°C in solid form. Solutions in DMSO or methanol (warmed) are stable for short-term use .
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Degradation Products : Identified via HPLC-MS as desulfated and linearized peptides .
Table 2: Degradation Pathways
| Condition | Major Degradation Product | Impact on Activity |
|---|---|---|
| Acidic pH (≤3) | Desulfated pneumocandin A0 | Loss of efficacy |
| Alkaline pH (≥9) | Linearized peptide fragments | Inactivation |
β(1,3)-D-Glucan Synthase Inhibition
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Mechanism : FR-179642-derived micafungin noncompetitively inhibits fungal cell wall synthesis by binding to the enzyme complex .
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Structure-Activity Relationship : The sulfate group and hydroxylated aromatic side chain are critical for target affinity .
Solubility and Reactivity
Scientific Research Applications
Antifungal Properties
Echinocandins, including pneumocandin derivatives, are known for their potent antifungal activities against various pathogenic fungi. The specific compound has demonstrated significant efficacy against fungi such as Candida and Aspergillus species. The mechanism of action involves the inhibition of glucan synthase, leading to compromised cell wall integrity and subsequent cell lysis in susceptible fungi.
Key Findings:
- Increased Potency : Research indicates that modifications to pneumocandin structures can enhance their antifungal potency. For instance, L-733560, a derivative with improved water solubility and potency, was shown to be a more effective inhibitor of glucan synthase compared to its predecessors .
- Broad Spectrum Activity : The compound exhibits a broader spectrum of activity against various fungal pathogens than traditional antifungals, making it a valuable candidate for treating systemic fungal infections .
Biosynthesis and Engineering
The biosynthetic pathway of pneumocandins has been extensively studied to understand how structural modifications can lead to enhanced antifungal activity. The fungus Glarea lozoyensis is the primary producer of pneumocandins. Recent studies have focused on engineering this organism to produce novel analogs with improved properties.
Engineering Insights:
- Gene Disruption Studies : Disruption of specific genes involved in the biosynthesis pathway has allowed researchers to explore substrate specificity and improve yields of pneumocandin derivatives . For example, the disruption of the GLPKS4 gene resulted in the production of new pneumocandin congeners with varying side chains that exhibited increased antifungal activity.
- Mutasynthesis : By feeding alternative fatty acids to engineered strains, researchers have successfully produced new pneumocandin variants with modified side chains that retain or enhance antifungal efficacy .
Therapeutic Applications
Given its potent antifungal properties and the ability to engineer more effective derivatives, this compound holds promise for therapeutic applications in treating invasive fungal infections.
Clinical Relevance:
- Treatment of Invasive Candidiasis : Echinocandins are currently used as first-line treatments for invasive candidiasis due to their efficacy and safety profile . The specific compound under discussion may provide additional benefits through enhanced activity against resistant strains.
- Potential for Broader Use : The ongoing research into structural modifications suggests that this compound could be adapted for use against a wider range of fungal pathogens, including those resistant to existing treatments.
Data Tables
| Compound | Antifungal Activity | Mechanism of Action | Biosynthetic Source |
|---|---|---|---|
| Pneumocandin A0 | High | Inhibition of glucan synthase | Glarea lozoyensis |
| L-733560 | Higher than A0 | Improved glucan synthase inhibition | Semi-synthetic derivative |
Case Studies
- Case Study on Efficacy Against Candida Species : A study demonstrated that pneumocandin derivatives significantly reduced fungal burden in animal models infected with Candida albicans, supporting their use in clinical settings for severe candidiasis .
- Resistance Mechanism Exploration : Investigations into resistant strains revealed that modifications in glucan synthase could be targeted by new derivatives to overcome resistance mechanisms observed in clinical isolates .
Mechanism of Action
FR179642 (hydrate) exerts its effects by inhibiting the enzyme 1,3-beta-glucan synthase, which is essential for the synthesis of fungal cell walls . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the binding of FR179642 (hydrate) to the active site of the enzyme, preventing the formation of 1,3-beta-glucan .
Comparison with Similar Compounds
Structural Comparison with Pneumocandin B0
Pneumocandin B0 (CAS 198706-35-3) shares a cyclic hexapeptide backbone with Pneumocandin A0 but differs in substituents on the ornithine residue:
- Ornithine Modification : Pneumocandin B0 contains an N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine group, whereas Pneumocandin A0 has a simpler 4,5-dihydroxy-L-ornithine .
- Impact on Properties: Solubility: The sulfated phenol group in A0 enhances water solubility compared to B0’s hydrophobic phenylthio group. Bioactivity: B0’s lipophilic side chain may improve membrane penetration but reduce plasma stability.
Table 1: Structural and Molecular Comparison
Comparison with Fujisawa’s Pneumocandin Analog
A patented pneumocandin variant (CAS undisclosed) developed by Fujisawa Pharmaceuticals features a pentyloxy phenyl isoxazolyl group on the ornithine residue :
NMR and Chemical Shift Analysis
Evidence from NMR studies on related compounds (e.g., rapamycin analogs) reveals that structural changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered bioactivity . For pneumocandins:
- Region A (Positions 39–44) : Corresponds to the ornithine side chain. Modifications here (e.g., dihydroxy vs. phenylthio) perturb hydrogen bonding and enzyme binding.
- Region B (Positions 29–36): Includes the sulfated phenol group in A0, which introduces electrostatic interactions absent in B0 .
Bioactivity Clustering and Similarity Indexing
Hierarchical clustering of compounds based on bioactivity profiles () suggests that pneumocandins with shared structural motifs (e.g., cyclic hexapeptide core) cluster together, indicating conserved mechanisms of action. However:
- Pneumocandin A0’s Sulfate Group : May confer unique activity against sulfated-polysaccharide-rich fungal strains (e.g., Aspergillus spp.).
- Similarity Indexing : Using Tanimoto coefficients (), A0 and B0 likely show >70% structural similarity, but critical differences in substituents drive divergent pharmacokinetics (e.g., metabolic stability, plasma half-life) .
Biological Activity
The compound 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate is a derivative of the echinocandin class of antifungal agents. Echinocandins are known for their potent activity against various fungal pathogens by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This article explores the biological activity of this compound, including its mechanism of action, efficacy against fungal species, and potential clinical applications.
Echinocandins, including pneumocandin derivatives, exert their antifungal effects primarily through the inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is essential for the synthesis of β-(1,3)-D-glucan in the cell wall of fungi, which is crucial for maintaining cell integrity and shape. By disrupting this process, echinocandins lead to cell lysis and death in susceptible fungi.
Antifungal Spectrum
The compound has demonstrated significant antifungal activity against a range of fungal species:
| Fungal Species | Activity | Reference |
|---|---|---|
| Candida albicans | Fungicidal | |
| Aspergillus fumigatus | Fungistatic | |
| Candida glabrata | Variable efficacy | |
| Candida krusei | Resistant |
Efficacy Studies
In vitro studies have shown that pneumocandin A0 and its derivatives exhibit varying levels of minimum inhibitory concentration (MIC) values against different fungal strains. For example:
- The MIC for Candida albicans was reported at concentrations as low as 0.03 µg/mL.
- For Aspergillus species, the MIC ranged from 0.5 to 2 µg/mL depending on the strain.
These results indicate that while the compound is highly effective against certain Candida species, its activity may be reduced against others and is generally less effective against Aspergillus species.
Case Studies
A study conducted in a clinical setting evaluated the efficacy of echinocandins in treating invasive candidiasis. Patients treated with caspofungin (a related echinocandin) exhibited a response rate of approximately 70%, with significant improvements noted in those infected with Candida albicans and Candida parapsilosis. The study highlighted the importance of early intervention with echinocandins in managing severe fungal infections.
Pharmacokinetics
Echinocandins are characterized by their high protein binding (over 95%) and extensive tissue distribution. The pharmacokinetic profile includes:
- Half-life : Approximately 10–15 hours.
- Metabolism : Primarily through spontaneous peptide hydrolysis with minimal renal clearance.
- Tissue Distribution : Concentrations in tissues can reach up to 30% of serum levels post-infusion.
These properties suggest that pneumocandin derivatives may require less frequent dosing compared to other antifungals.
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F if applicable) to resolve stereochemical ambiguities. For example, coupling constants in 1H NMR can distinguish axial vs. equatorial hydroxyl groups in the dihydroxy-L-ornithine moiety. X-ray crystallography may further validate spatial arrangements, especially for the sulfated phenyl group .
- Data Interpretation : Compare observed NOE (Nuclear Overhauser Effect) correlations with computational models (e.g., DFT calculations) to confirm spatial proximity of substituents .
Q. How can researchers optimize purification strategies for this hygroscopic hydrate?
- Methodology : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and water-acetonitrile gradients to separate polar impurities. Lyophilization under controlled humidity prevents hydrate decomposition. Monitor water content via Karl Fischer titration .
- Challenges : Hydrate stability may require inert atmosphere handling (e.g., glovebox) to avoid deliquescence or phase transitions .
Q. What bioactivity assays are suitable for evaluating its antifungal properties?
- Methodology : Use standardized microdilution assays (CLSI M38/M59 guidelines) against Candida or Aspergillus strains. Compare minimum inhibitory concentrations (MICs) with reference antifungals like caspofungin. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity .
Advanced Research Questions
Q. How can synthetic routes address stereoselective challenges in the L-threonine sulfation step?
- Methodology : Use enzymatic sulfation (e.g., sulfotransferases) for regioselectivity, as chemical sulfation risks over-sulfation or racemization. Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers before sulfation. Monitor reaction progress via LC-MS .
- Data Contradictions : If unexpected isomers arise, employ chiral HPLC or capillary electrophoresis to resolve enantiomers and revise protecting-group strategies .
Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?
- Case Study : If observed 13C NMR shifts for the 4-hydroxy-3-(sulfooxy)phenyl group deviate from DFT predictions, re-evaluate solvent effects (e.g., DMSO vs. water) or protonation states. Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons .
- Troubleshooting : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula integrity, ruling out degradation or adduct formation .
Q. How can researchers design stability studies under physiological conditions?
- Methodology : Simulate in vivo conditions (pH 7.4 buffer, 37°C) and analyze degradation products via LC-MS/MS. Focus on hydrolytically labile groups (e.g., sulfate esters or β-hydroxy amino acids). Compare stability in plasma vs. buffer to identify enzyme-mediated breakdown .
- Advanced Tools : Apply Arrhenius kinetics to predict shelf-life at varying temperatures. Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .
Experimental Design Frameworks
Integrating multi-omics data for mechanism-of-action studies
- Approach : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify fungal pathways disrupted by the compound. Validate targets (e.g., β-1,3-glucan synthase) using knock-out strains or enzymatic inhibition assays .
- Theoretical Link : Align findings with known pneumocandin mechanisms, such as cell wall biosynthesis inhibition, to contextualize novel interactions .
Addressing low yield in large-scale synthesis
- Optimization : Screen catalysts (e.g., palladium for cross-coupling) or solvents (e.g., DMF vs. THF) using design-of-experiments (DoE) software. Evaluate green chemistry metrics (E-factor, atom economy) to balance efficiency and sustainability .
- Scale-Up Challenges : Use continuous-flow reactors to improve heat/mass transfer for exothermic steps (e.g., sulfation). Monitor diastereomer ratios at each stage via inline IR spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
